

A Quantitative Comparison of Fixative Properties: Methyl Cedryl Ketone vs. Other Woody Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl Cedryl Ketone*

Cat. No.: *B15599383*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance chemistry, the longevity and stability of a scent are paramount. Fixatives are the unsung heroes, the molecular anchors that reduce the volatility of other aromatic components, ensuring a fragrance's character endures over time. Among the most crucial and foundational scents are the woody notes, which impart structure, warmth, and sophistication to a composition.^{[1][2][3]} This guide provides a quantitative and methodological comparison of the fixative properties of **Methyl Cedryl Ketone** (MCK), a prominent synthetic woody note, against other classic woody alternatives.

Methyl Cedryl Ketone, known commercially as Vertofix, is a synthetic ketone valued for its powerful, dry, and tenacious woody-amber character.^{[4][5]} Its rigid molecular structure contributes to its low volatility and stability, making it a staple in modern perfumery as both a core scent element and a highly effective fixative.^[4]

Quantitative Comparison of Physicochemical Properties

The primary indicator of a fragrance ingredient's tenacity is its volatility, which is inversely related to properties like vapor pressure and boiling point. Substantivity, a measure of how long a fragrance lasts on a substrate, is the ultimate test of its performance as a fixative. The

following table summarizes key quantitative parameters for **Methyl Cedryl Ketone** and other selected woody notes.

Fragrance Material	Chemical Class	Molecular Weight (g/mol)	Vapor Pressure (mmHg @ 25°C)	Substantivity / Tenacity
Methyl Cedryl Ketone	Alicyclic Ketone	246.39[6][7][8]	~0.000084[1][9]	400 hours[1][9][10][11]
Iso E Super	Alicyclic Ketone	234.38[9][12][13]	~0.001735[9][12]	> 48 hours[9][12]
Cedarwood Oil (Virginia)	Essential Oil (Sesquiterpenes)	Variable	Low (Component-dependent)	388 hours[14]
Patchouli Oil	Essential Oil (Sesquiterpenes)	Variable	Low (Component-dependent)	400 hours[10][15]
Sandalwood Oil	Essential Oil (Sesquiterpenic Alcohols)	Variable	Very Low (Component-dependent)	High Tenacity[1][16]
Vetiver Oil	Essential Oil (Sesquiterpenes)	Variable	Very Low (Component-dependent)	High Tenacity / Excellent Fixative[4][17]

Note: Essential oils are complex mixtures; their properties are determined by the collective behavior of their components, primarily low-volatility sesquiterpenes and their derivatives.[4][17][18][19]

Experimental Protocols

Objective evaluation of fixative properties requires rigorous, reproducible methodologies. The following protocols outline standard industry and research approaches for quantifying fragrance longevity and perception.

Protocol 1: Evaluation of Fragrance Substantivity via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies the rate of evaporation of a fragrance material from a substrate over time.

1. Materials and Reagents:

- Fragrance materials (e.g., **Methyl Cedryl Ketone**, Cedarwood Oil) diluted in a standard solvent (e.g., ethanol).
- Substrate: Standard fragrance blotters, fabric swatches, or a synthetic skin mimic.
- Headspace vials (20 mL).
- GC-MS system equipped with a headspace autosampler.

2. Sample Preparation:

- Apply a precise volume (e.g., 100 μ L) of the diluted fragrance material onto the substrate.
- Allow the solvent to evaporate for a specified period (e.g., 60 seconds).
- Place the scented substrate into a headspace vial.
- Prepare a series of vials for each fragrance material to be analyzed at different time points (e.g., $t=0, 1, 4, 8, 24, 48$ hours).
- Store the vials under controlled temperature and humidity conditions between analyses.

3. Instrumentation and Analysis:

- Headspace Sampler: Equilibrate the vial at a set temperature (e.g., 37°C to simulate skin) for a defined time before injection.
- GC-MS: Use a suitable capillary column (e.g., DB-5 or equivalent) to separate the volatile components.

- Set the GC oven temperature program to resolve the target analytes.
- The Mass Spectrometer will identify and quantify the fragrance molecules in the headspace based on their mass spectra and retention times.

4. Data Analysis:

- Plot the concentration (peak area) of the fragrance material in the headspace as a function of time.
- Calculate the evaporation rate for each material. A slower decay curve indicates lower volatility and superior fixative properties.

Protocol 2: Sensory Evaluation of Odor Intensity and Longevity

This method assesses the human perception of a fragrance's strength over time, which is critical for understanding its real-world performance.

1. Panelist Selection:

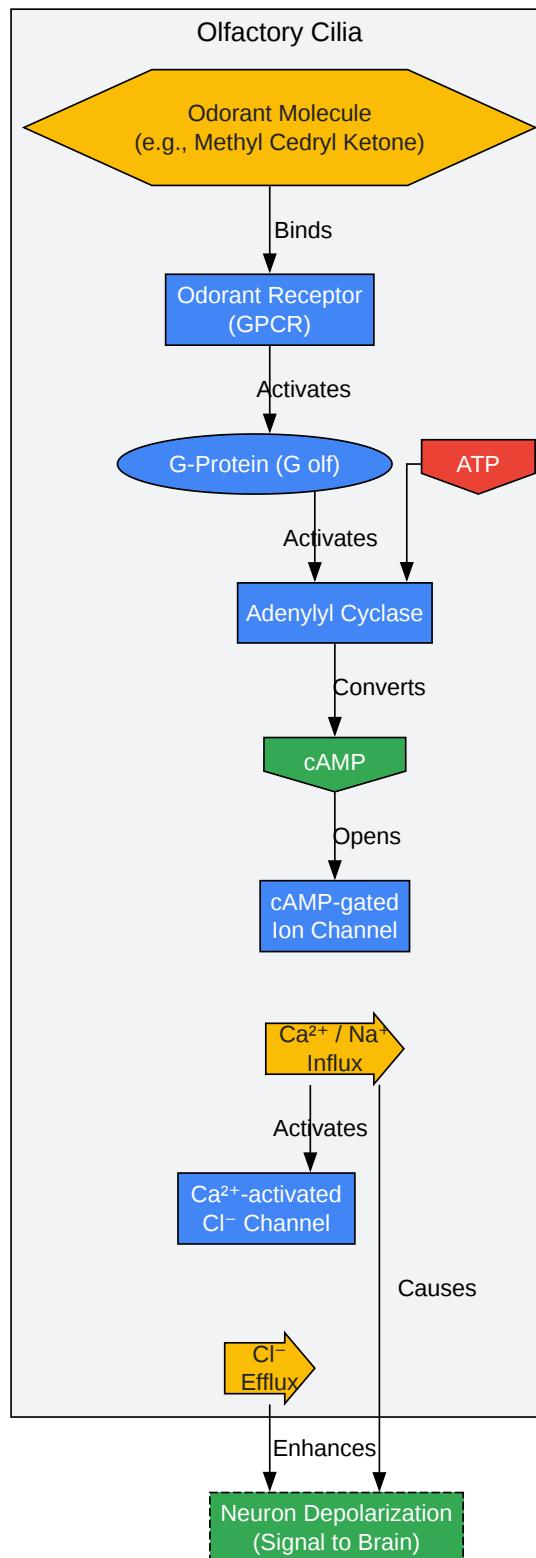
- Recruit a panel of trained sensory assessors (15-20 individuals) screened for normal olfactory acuity.

2. Sample Preparation:

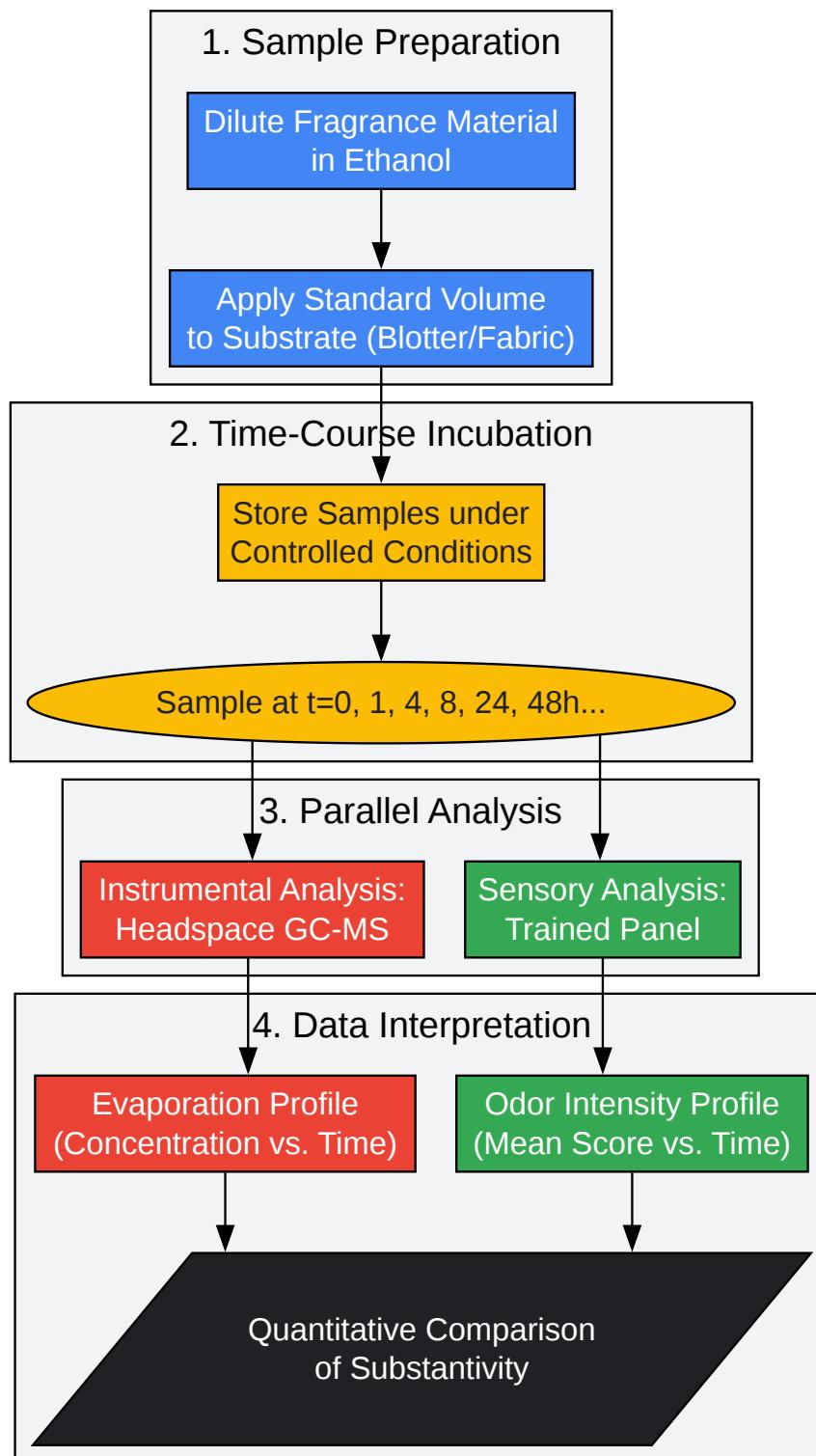
- Prepare fragrance samples on blotters or fabric as described in Protocol 1.
- Code the samples to blind the panelists to the identity of the materials.

3. Evaluation Procedure:

- Present the scented substrates to the panelists in a controlled, odor-free environment at specified time intervals (e.g., $t=0, 1, 4, 8, 24, 48$ hours).
- Instruct panelists to rate the perceived odor intensity of each sample using a labeled magnitude scale or a category scale (e.g., a 0-10 scale where 0 = no odor and 10 = extremely strong odor), as referenced by standards like ASTM E544.[20]


4. Data Analysis:

- Calculate the mean intensity score for each fragrance material at each time point.
- Plot the mean intensity versus time. A fragrance that maintains a higher intensity score for a longer duration is considered more substantive and a better fixative.


Visualizing the Mechanisms

To understand how these molecules are perceived and how their evaluation is structured, the following diagrams illustrate the key biological and experimental pathways.

Olfactory Signaling Pathway

Experimental Workflow for Fixative Evaluation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Woody Family: Complete Guide to Sandalwood, Cedar & Vetiver [blog.delacourte.com]
- 2. Woody Fragrance: All About Wood – Nature's Aromatic Treasures – baroma [baroma.asia]
- 3. Woody Fragrance Analysis: 9 Woods and their Signature Perfumes - Branddecant [branddecant.com]
- 4. vetiver.org [vetiver.org]
- 5. sandalwood oil, 8006-87-9 [thegoodsentscompany.com]
- 6. Aroma Chemicals: Key Properties, Benefits & Industrial Uses [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. Perfumers Apprentice - Iso E Super® (IFF) ** [shop.perfumersapprentice.com]
- 9. patchouli oil, 8014-09-3 [thegoodsentscompany.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. iff.com [iff.com]
- 12. Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 13. Fragrance University [fragranceu.com]
- 14. patchouli oil [flavscents.com]
- 15. Woody Facet: Guide to Sandalwood, Cedar, Vetiver, Oud [blog.delacourte.com]
- 16. vetiver.org [vetiver.org]
- 17. Introduction - NTP Technical Report on the Toxicity Studies of Cedarwood Oil (Virginia) (CASRN 8000-27-9) Administered Dermally to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. en.wikipedia.org [en.wikipedia.org]
- 19. indonesiaraw.com [indonesiaraw.com]

- 20. Odor Descriptor Listing for woody [thegoodsentscompany.com]
- To cite this document: BenchChem. [A Quantitative Comparison of Fixative Properties: Methyl Cedryl Ketone vs. Other Woody Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599383#quantitative-comparison-of-fixative-properties-methyl-cedryl-ketone-vs-other-woody-notes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com